Phaseollin

Descripción general

Descripción

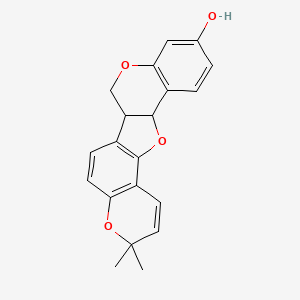

Phaseollin, one of the major phytoalexins in bean, belongs to the complex types of pterocarpans . It is characterized by side attachments involving cyclic or acyclic structures derived from dimethylallyl (prenyl) or geranyl groups . Phaseollin was the first antifungal isoflavonoid identified from bean and is believed to play an important role in host plant defense .

Molecular Structure Analysis

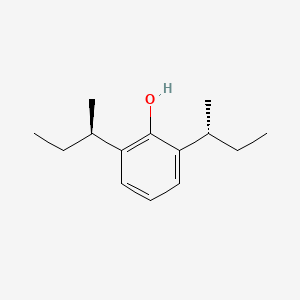

Phaseollin has a molecular formula of C20H18O4 . Its average mass is 322.354 Da and its monoisotopic mass is 322.120514 Da . It has 2 defined stereocenters .

Chemical Reactions Analysis

The biosynthesis of phaseollin involves several chemical reactions. It has been confirmed that prenylation occurred after the basic skeleton of pterocarpans (or other classes of isoflavonoids) has been constructed . The prenyltransferase activity, which is involved in phytoalexin biosynthesis, was significantly increased by biotic and abiotic elicitors .

Physical And Chemical Properties Analysis

Phaseollin has a density of 1.287g/cm3 . Its boiling point is 467.5°C at 760mmHg . The partition coefficient n-octanol/water is 2.32E-09mmHg at 25°C .

Aplicaciones Científicas De Investigación

Antioxidant Properties

Phaseollin, a protein from the seed of Phaseolus vulgaris, has been found to possess antioxidant properties . It has been shown to inhibit oxidative stress, which can be beneficial in preventing various diseases related to oxidative damage .

Antigenotoxic Effects

Phaseollin has been reported to have antigenotoxic effects . It has been shown to reduce DNA damage induced by azoxymethane (AOM) in both the colon and liver of mice .

Chemopreventive Properties

Phaseollin has been found to have chemopreventive properties . It has been shown to reduce the induction of aberrant crypts by AOM, a compound known to induce colon cancer .

Anti-Inflammatory Properties

Phaseollin has been found to attenuate lipopolysaccharide-induced inflammation in RAW 264.7 cells and zebrafish . It inhibits the production of nitric oxide and the expression of inducible nitric oxide synthase, without affecting cell viability .

Suppression of Pro-Inflammatory Mediators

Phaseollin has been shown to suppress pro-inflammatory mediators such as cyclooxygenase 2 (COX-2), interleukin-1β (IL-1β), tumor necrosis factor α (TNF-α), monocyte chemoattractant protein-1 (MCP-1), and interleukin-6 (IL-6) in a dose-dependent manner .

Inhibition of Matrix Metalloproteinase Activity

Phaseollin has been found to reduce matrix metalloproteinase (MMP) activity as well as macrophage adhesion in vitro and the recruitment of leukocytes in vivo by downregulating Ninjurin 1 (Ninj1), an adhesion molecule .

Inhibition of Nuclear Factor-kappa B Translocation

Phaseollin has been shown to inhibit the nuclear translocation of nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival .

These findings suggest that Phaseollin could be a potential therapeutic candidate for the management of various health conditions, including inflammation and cancer .

Mecanismo De Acción

Target of Action

Phaseollin primarily targets oxidative stress and DNA damage induced by harmful agents in the body . It also attenuates inflammation in cells .

Mode of Action

Phaseollin interacts with its targets by inhibiting oxidative stress and DNA damage . It has been suggested that Phaseollin acts on the plasma membrane or affects some process needed for membrane function . In inflammation models, Phaseollin inhibited the production of nitric oxide and the expression of inducible nitric oxide synthase .

Biochemical Pathways

Phaseollin affects the biochemical pathways related to oxidative stress, DNA damage, and inflammation . It inhibits lipoperoxidation, protein oxidation, and nitrites induction generated by harmful agents . It also suppresses pro-inflammatory mediators such as cyclooxygenase 2 (COX-2), interleukin-1β (IL-1β), tumor necrosis factor α (TNF-α), monocyte chemoattractant protein-1 (MCP-1), and interleukin-6 (IL-6) in a dose-dependent manner .

Pharmacokinetics

It is known that phaseollin is a soluble protein that accumulates in the protein storage vacuoles of common bean .

Result of Action

The result of Phaseollin’s action is the reduction of oxidative stress, DNA damage, and inflammation . It has been shown to reduce DNA damage induced by harmful agents in both organs by more than 90% and reduced the harmful agent-induced aberrant crypts by 84% . It also reduced matrix metalloproteinase (MMP) activity as well as macrophage adhesion in vitro .

Action Environment

The action of Phaseollin is influenced by environmental factors. It is produced by the common bean in response to external stimuli such as insect bites, microorganisms, and chemical irritants .

Safety and Hazards

When handling phaseollin, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

Propiedades

IUPAC Name |

(2R,11R)-17,17-dimethyl-4,12,18-trioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),5(10),6,8,14(19),15,20-heptaen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-20(2)8-7-14-16(24-20)6-5-12-15-10-22-17-9-11(21)3-4-13(17)19(15)23-18(12)14/h3-9,15,19,21H,10H2,1-2H3/t15-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTDZKXXJRRKDG-KXBFYZLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC4C3COC5=C4C=CC(=C5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=CC3=C2O[C@@H]4[C@H]3COC5=C4C=CC(=C5)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701029664 | |

| Record name | Phaseolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phaseolin | |

CAS RN |

13401-40-6, 91110-20-2 | |

| Record name | (-)-Phaseollin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13401-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phaseolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013401406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phaseollin, (+/-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091110202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phaseolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHASEOLLIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7OEP19ZWL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHASEOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OHL7771FZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide](/img/structure/B1679683.png)

![(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione](/img/structure/B1679689.png)

![2-benzyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1679695.png)

![N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide](/img/structure/B1679699.png)

![2-[Difluoro(phenyl)methyl]-n-methyl-6,7,8,9-tetrahydro-5h-pyrimido[4,5-d]azepin-4-amine](/img/structure/B1679700.png)

![1-[5-tert-butyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-{3-[(pyridin-3-yloxy)methyl]-1H-pyrazol-5-yl}urea](/img/structure/B1679701.png)